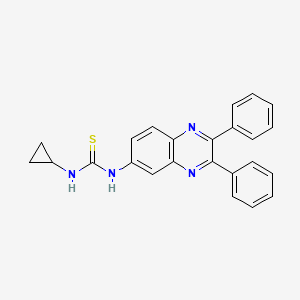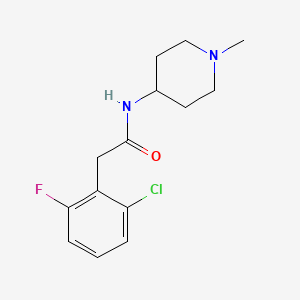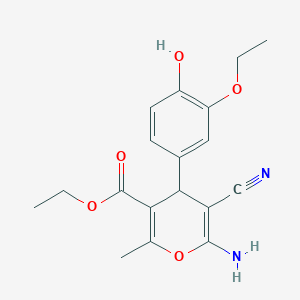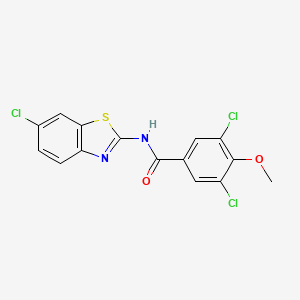![molecular formula C21H14N4O2S3 B5156227 N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5156227.png)
N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-ylthio)-2-quinoxalinyl]benzenesulfonamide, commonly known as AQ-13, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AQ-13 is a member of the sulfonamide family of compounds, which have been widely used as antibacterial and antitumor agents. However, AQ-13 has shown unique properties that make it a promising candidate for use in a variety of research applications.
作用機序
AQ-13 has been shown to act as a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, AQ-13 prevents cancer cells from dividing and replicating, leading to cell death. AQ-13 has also been shown to have activity against other enzymes involved in DNA replication and repair, including DNA polymerase and RNA polymerase.
Biochemical and Physiological Effects:
AQ-13 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (the growth of new blood vessels) in tumors, and reducing inflammation in the brain. AQ-13 has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress and neurodegeneration.
実験室実験の利点と制限
AQ-13 has several advantages for use in lab experiments, including its potency and selectivity for topoisomerase II, its ability to inhibit multiple enzymes involved in DNA replication and repair, and its potential as a treatment for a variety of diseases. However, AQ-13 also has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on AQ-13, including further studies on its mechanisms of action, development of more effective formulations for use in lab experiments, and exploration of its potential as a treatment for neurodegenerative diseases. Additionally, there is potential for further studies on the use of AQ-13 in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
合成法
AQ-13 can be synthesized using a multistep process that involves the reaction of 2-aminobenzenesulfonamide with 2-chloro-3-nitrobenzoic acid, followed by cyclization with o-phenylenediamine and thioamide formation with 2-aminothiophenol. The final product is obtained after purification by column chromatography.
科学的研究の応用
AQ-13 has been studied for its potential applications in a variety of scientific research fields, including cancer research, infectious disease research, and neuroscience. In cancer research, AQ-13 has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, AQ-13 has been shown to have activity against a variety of bacterial and parasitic pathogens, including Staphylococcus aureus and Plasmodium falciparum. In neuroscience, AQ-13 has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S3/c26-30(27,14-8-2-1-3-9-14)25-19-20(23-16-11-5-4-10-15(16)22-19)29-21-24-17-12-6-7-13-18(17)28-21/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINIKUMHAQBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2SC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)quinoxalin-2-yl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-(4-hydroxy-3-methoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5156161.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156182.png)


![2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)

![methyl 7-(2-chlorophenyl)-4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5156216.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide](/img/structure/B5156234.png)

![2-amino-4-(2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5156250.png)